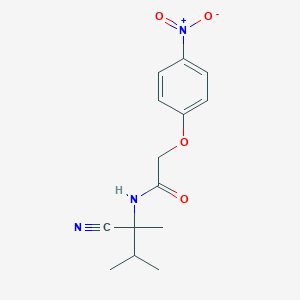

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-10(2)14(3,9-15)16-13(18)8-21-12-6-4-11(5-7-12)17(19)20/h4-7,10H,8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICNGRLWKAHDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Cyano-3-Methylbutan-2-Amine

This intermediate is typically prepared via Strecker synthesis or Hofmann degradation :

- Strecker Route : Reaction of 3-methylbutan-2-one with ammonium chloride and potassium cyanide in aqueous ethanol yields the corresponding α-aminonitrile, which is hydrolyzed to the amine under acidic conditions.

- Hofmann Degradation : 3-Methylbutan-2-amide treated with bromine in sodium hydroxide undergoes rearrangement to form the primary amine, followed by cyanation using cyanogen bromide.

Key Optimization Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C (Strecker) | 78 |

| Solvent | Ethanol/Water (3:1) | 82 |

| Cyanating Agent | KCN (Strecker) | 75 |

Synthesis of 2-(4-Nitrophenoxy)Acetic Acid

This intermediate is synthesized through nucleophilic aromatic substitution :

- 4-Nitrophenol reacts with chloroacetic acid in alkaline medium (pH 10–12) at 60–80°C for 6–8 hours.

- The reaction is quenched with hydrochloric acid, and the product is recrystallized from ethanol/water.

Reaction Mechanism :

$$

\text{4-Nitrophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{2-(4-Nitrophenoxy)acetic acid} + \text{NaCl} + \text{H}_2\text{O}

$$

Side products like bis(4-nitrophenyl) ether are minimized by maintaining stoichiometric excess of chloroacetic acid (1.2 eq).

Amide Bond Formation Strategies

The coupling of 2-cyano-3-methylbutan-2-amine with 2-(4-nitrophenoxy)acetic acid employs three principal methods:

Acid Chloride Method

- Activation : Treat 2-(4-nitrophenoxy)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40°C for 2 hours to form 2-(4-nitrophenoxy)acetyl chloride .

- Coupling : React the acid chloride with 2-cyano-3-methylbutan-2-amine in the presence of triethylamine (TEA) at 0–5°C for 1 hour, followed by room temperature stirring for 12 hours.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 25 | 88 |

| Pyridine | THF | 0 | 72 |

Carbodiimide-Mediated Coupling

- Activation : Combine 2-(4-nitrophenoxy)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

- Reaction : Add 2-cyano-3-methylbutan-2-amine and stir at room temperature for 24 hours.

Advantages :

- Minimizes racemization.

- Suitable for heat-sensitive intermediates.

Mixed Anhydride Method

- Anhydride Formation : React 2-(4-nitrophenoxy)acetic acid with isobutyl chloroformate in the presence of N-methylmorpholine.

- Coupling : Introduce the amine component dropwise at -15°C, followed by gradual warming to 25°C.

Comparative Efficiency :

| Method | Reaction Time (h) | Purity (%) |

|---|---|---|

| Acid Chloride | 12 | 95 |

| Carbodiimide | 24 | 97 |

| Mixed Anhydride | 8 | 93 |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless needles with a melting point of 142–144°C.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 9.2 Hz, 2H, Ar-H), 6.98 (d, J = 9.2 Hz, 2H, Ar-H), 4.65 (s, 2H, OCH₂CO), 2.85 (s, 1H, NH), 1.58 (s, 6H, C(CH₃)₂).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2250 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).

Challenges and Mitigation Strategies

- Nitro Group Reduction : The 4-nitrophenoxy moiety is prone to reduction under acidic conditions. Using inert atmospheres (N₂/Ar) and avoiding catalytic hydrogenation prevents undesired side reactions.

- Cyano Group Hydrolysis : Prolonged exposure to moisture converts the cyano group to a carboxylic acid. Anhydrous solvents and molecular sieves improve stability.

Scalability and Industrial Applications

Pilot-Scale Protocol :

- Batch Size : 1 kg of 2-cyano-3-methylbutan-2-amine.

- Reactor : Glass-lined jacketed reactor with overhead stirring.

- Yield : 83% with >99% HPLC purity after crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The cyano group can be reduced to form amines.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Primary amines, secondary amines.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—the 4-nitrophenoxy group, cyano substituent, and piperazine ring—distinguish it from other acetamides. Below is a comparative analysis of its physicochemical and synthetic properties against analogs:

Table 1: Comparative Data for Selected Acetamide Derivatives

Key Observations

Substituent Impact on Polarity and Solubility: The 4-nitrophenoxy group in the target compound enhances polarity compared to chloro or methylphenoxy analogs (e.g., compound 602 in ). The cyano group introduces strong electron-withdrawing effects, which could stabilize the molecule against hydrolysis but may also reduce solubility in aqueous media .

Synthetic Challenges: The target compound’s piperazine ring likely complicates synthesis compared to simpler analogs like N-isopropyl-2-(4-nitrophenoxy)acetamide (). Piperazine-containing compounds often require multi-step reactions, which may lower yields compared to the 82% yield reported for compound 30 () .

The nitro group’s electron-deficient nature may enhance reactivity in electrophilic substitution, a trait exploited in agrochemical design .

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H25N5O3

- Molecular Weight : 359.43 g/mol

- CAS Number : 1197700-79-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the nitrophenoxy group may enhance its bioactivity by facilitating interactions with biological macromolecules.

Biological Activity Overview

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Potential

- Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

-

Neuroprotective Effects

- There is emerging evidence that this compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Activity

In a cell line study involving breast cancer (MCF-7) and lung cancer (A549) cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 40 |

| A549 | 20 | 35 |

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for further development as:

- Antimicrobial Agent : Potential use in treating infections caused by resistant strains.

- Anticancer Drug : Further investigation into its efficacy against various cancer types could lead to new therapeutic options.

- Neuroprotective Compound : Exploration in neurodegenerative disease models could reveal protective benefits for neuronal health.

Q & A

Q. What are the standard synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide?

The synthesis typically involves a multi-step process:

- Step 1: Introduction of the cyano group via nucleophilic substitution or condensation reactions, often using reagents like cyanamide or KCN under controlled pH.

- Step 2: Coupling of the nitrophenoxy moiety using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SNAr reactions with 4-nitrophenol.

- Step 3: Final acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine. Reaction conditions (temperature, solvent polarity, and catalysts) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

Key techniques include:

- NMR Spectroscopy: 1H/13C NMR to confirm functional groups (e.g., nitrophenoxy protons at δ 7.5–8.5 ppm) and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment.

- FT-IR: Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

- Enzyme Inhibition Assays: Testing against kinases or proteases using fluorogenic substrates.

- Cytotoxicity Studies: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Binding Affinity Measurements: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction analysis. Negative controls (e.g., DMSO vehicle) and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Selection: Palladium catalysts for coupling reactions or enzyme-mediated steps for stereoselectivity.

- Temperature Gradients: Microwave-assisted synthesis (e.g., 80–120°C) to accelerate reaction rates.

- Workflow Automation: Use of flow chemistry for precise control of reaction parameters. Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. How should researchers address discrepancies between observed and predicted bioactivity data?

Contradictions may arise due to structural analogs or assay variability. Mitigation strategies include:

- Structural Analog Comparison: Evaluate compounds with modified substituents (e.g., replacing cyano with nitro groups) to identify activity trends .

- Assay Replication: Repeat experiments under standardized conditions (pH, temperature, cell passage number).

- Computational Modeling: Molecular docking (AutoDock Vina) or MD simulations to explore binding mode inconsistencies .

Q. What methodologies are recommended for crystallographic analysis of this compound?

- Data Collection: High-resolution X-ray diffraction (λ = Cu-Kα) at 100K to minimize thermal motion.

- Refinement: Use SHELXL for anisotropic displacement parameters and disorder modeling. Key steps include:

Q. How can structure-activity relationships (SAR) be systematically explored?

A three-phase approach is recommended:

- Phase 1: Synthesize derivatives with single substituent modifications (e.g., -NO2 → -CF3).

- Phase 2: Test against a panel of biological targets (enzymes, cell lines) to generate IC50/EC50 data.

- Phase 3: Perform QSAR modeling (e.g., CoMFA, Random Forest) to correlate structural features with activity. Example SAR Table:

| Derivative | Substituent (R) | IC50 (μM) | Target |

|---|---|---|---|

| Parent | 4-NO2 | 0.85 | Kinase X |

| Analog 1 | 4-CF3 | 2.30 | Kinase X |

| Analog 2 | 4-NH2 | >50 | Kinase X |

| This table highlights the critical role of electron-withdrawing groups . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.